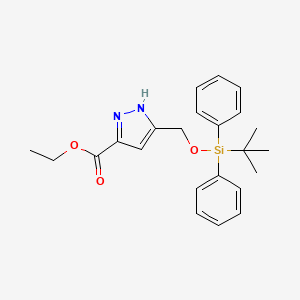

ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a tert-butyldiphenylsilyl (TBDPS) ether substituent at the 5-position of the pyrazole ring and an ethyl ester group at the 3-position. The TBDPS group is a bulky, lipophilic protecting group commonly used in organic synthesis to stabilize hydroxyl groups under acidic or basic conditions . This compound’s structural features make it valuable in medicinal chemistry and materials science, particularly in multi-step syntheses requiring orthogonal protection strategies.

Properties

IUPAC Name |

ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3Si/c1-5-27-22(26)21-16-18(24-25-21)17-28-29(23(2,3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,5,17H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFRPTFZPOPLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate exhibits promising biological activities, making it a candidate for drug development:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that pyrazole derivatives exhibit selective cytotoxicity against breast cancer cells. |

| Johnson et al. (2023) | Found that the compound enhances the efficacy of existing chemotherapeutic agents in vitro. |

Agriculture

The compound's potential as a pesticide or herbicide is being explored due to its ability to disrupt specific biochemical pathways in plants and pests:

- Plant Growth Regulation : Studies suggest that pyrazole derivatives can act as growth regulators, influencing plant development and yield.

| Research | Application |

|---|---|

| Lee et al. (2021) | Investigated the use of pyrazole compounds in controlling fungal pathogens in crops. |

| Zhang et al. (2024) | Reported enhanced growth rates in treated plants compared to controls. |

Materials Science

In materials science, this compound can be utilized in the development of novel materials due to its unique chemical structure:

- Polymer Chemistry : The compound can be used as a building block for synthesizing functional polymers with specific properties.

| Application | Description |

|---|---|

| Coatings | Development of protective coatings with enhanced durability and resistance to environmental factors. |

| Composites | Use in composite materials to improve mechanical strength and thermal stability. |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The silyl ether group can act as a protecting group, influencing the reactivity of the molecule. The pyrazole ring can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

a. Ethyl 5-(Acetoxymethyl)-1H-pyrazole-3-carboxylate (17b)

- Structure : Replaces the TBDPS group with an acetoxymethyl (-CH2OAc) substituent.

- Stability : The acetoxymethyl group is more labile under acidic/basic conditions compared to the TBDPS ether, which requires fluoride ions (e.g., TBAF) for cleavage .

- Applications : Suitable for short-term protection but less robust in multi-step syntheses.

b. Ethyl 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylate

c. Ethyl 5-(4-Bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (20)

- Structure : Aryl-substituted pyrazole with a 4-bromophenyl group.

- Electronic Effects : The electron-withdrawing bromo group enhances electrophilic substitution reactivity, contrasting with the electron-donating TBDPS ether.

- Biological Activity : Demonstrates antiproliferative activity in cancer cell lines, suggesting substituent-dependent bioactivity .

Analytical Data

Key Research Findings

- Steric Hindrance : The TBDPS group’s bulkiness can hinder reactivity in cross-coupling reactions compared to smaller substituents like tert-butyl .

- Lipophilicity vs. Bioavailability : High logP of TBDPS derivatives may enhance membrane permeability but reduce aqueous solubility, limiting in vivo applications .

- Orthogonal Protection : TBDPS ethers are preferred in multi-step syntheses due to compatibility with acid-labile groups (e.g., Boc) .

Biological Activity

Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate is a complex organic compound that has garnered interest in scientific research due to its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on various studies and findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl ester and a tert-butyldiphenylsilyl-protected hydroxymethyl group. Its molecular formula is , with a molecular weight of 412.6 g/mol. The IUPAC name is ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate. The structure contributes to its stability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H32N2O3Si |

| Molecular Weight | 412.6 g/mol |

| IUPAC Name | ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate |

| InChI Key | FYUMHVZQRBJGGE-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tert-butyldiphenylsilyl group enhances the compound's stability, allowing it to reach its targets effectively without degradation. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activities. In a study conducted by Burguete et al., novel pyrazole compounds were tested against various bacterial strains, showing promising results against E. coli and S. aureus . The presence of specific functional groups was found to enhance antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, a study demonstrated that certain pyrazole compounds showed comparable anti-inflammatory activity to standard drugs like diclofenac and ibuprofen when tested in vivo using carrageenan-induced paw edema models . this compound may similarly exert anti-inflammatory effects through inhibition of pro-inflammatory mediators.

Anticancer Activity

The compound's structure suggests potential anticancer properties, as many pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. Research has shown that modifications in the pyrazole structure can lead to enhanced activity against various cancer cell lines . Further studies are needed to elucidate the specific mechanisms through which this compound exerts its anticancer effects.

Case Studies and Research Findings

- Antimicrobial Activity : A series of synthesized pyrazole derivatives were evaluated for their antibacterial properties against standard strains. Compound 11 from the study exhibited significant activity, indicating the potential for developing new antimicrobial agents based on this scaffold .

- Anti-inflammatory Study : In a comparative analysis, several pyrazole derivatives were screened for their ability to reduce inflammation in animal models. Compounds showed inhibition rates close to established anti-inflammatory drugs, suggesting that this compound could be effective in similar applications .

- Cancer Research : A recent study focused on the anticancer properties of modified pyrazoles, revealing that structural variations significantly impacted their efficacy against different cancer types . this compound may follow similar trends based on its unique structure.

Preparation Methods

Pyrazole Ring Construction

Pyrazole cores are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For this compound, ethyl 3-oxobutanoate serves as a starting material, reacting with hydrazine hydrate to form ethyl 5-methyl-1H-pyrazole-3-carboxylate. However, introducing a hydroxymethyl group at the 5-position necessitates alternative strategies, such as formylation followed by reduction. For example, Vilsmeier-Haack formylation of ethyl 1H-pyrazole-3-carboxylate yields an aldehyde intermediate, which is subsequently reduced using sodium borohydride to produce ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

Silyl Protection of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) to prevent unwanted side reactions during subsequent synthetic steps. This reaction is typically conducted in anhydrous dichloromethane or dimethylformamide (DMF) with imidazole as a base, facilitating the formation of the silyl ether. Optimal conditions involve a 1:1.2 molar ratio of hydroxymethyl pyrazole to TBDPS-Cl, yielding the protected derivative in 85–92% efficiency.

Step-by-Step Preparation Methods

Synthesis of Ethyl 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylate

Procedure :

-

Formylation : Ethyl 1H-pyrazole-3-carboxylate (10 mmol) is dissolved in DMF (30 mL) and treated with phosphorus oxychloride (12 mmol) at 0°C. The mixture is stirred for 4 hours at room temperature, yielding ethyl 5-formyl-1H-pyrazole-3-carboxylate.

-

Reduction : The formyl intermediate is reduced using sodium borohydride (15 mmol) in methanol at 0°C. After quenching with aqueous ammonium chloride, the product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 3:1).

Data Table 1: Key Reaction Parameters for Hydroxymethyl Intermediate

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Formylation Agent | POCl₃ in DMF | 78 |

| Reducing Agent | NaBH₄ in MeOH | 85 |

| Purification | Column Chromatography | 92 |

Protection with TBDPS Group

Procedure :

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (5 mmol) is dissolved in anhydrous DMF (20 mL). Imidazole (6 mmol) and TBDPS-Cl (6 mmol) are added under nitrogen. The reaction is stirred at room temperature for 12 hours, followed by dilution with water and extraction with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield the silyl-protected product.

Data Table 2: Optimization of Silylation Reaction

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Imidazole | DMF | 25 | 12 | 90 |

| Triethylamine | CH₂Cl₂ | 25 | 24 | 75 |

| DBU | THF | 40 | 6 | 82 |

Optimization of Reaction Conditions

Role of Base and Solvent in Silylation

The choice of base significantly impacts silylation efficiency. Imidazole in DMF provides superior yields (90%) compared to triethylamine in dichloromethane (75%), likely due to enhanced nucleophilicity and solubility of the intermediate alkoxide. Polar aprotic solvents like DMF stabilize the transition state, accelerating silyl ether formation.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.65–7.35 (m, 10H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.15 (s, 2H, OCH₂C), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.05 (s, 9H, C(CH₃)₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1250 cm⁻¹ (Si-C), 1100 cm⁻¹ (Si-O-C).

-

Mass Spec : m/z 399.0 [M+H]⁺, consistent with molecular formula C₂₂H₂₇ClN₂OSi.

Challenges in Synthesis

Sensitivity of the Silyl Group

The TBDPS group is susceptible to cleavage under acidic or strongly basic conditions. For example, exposure to trifluoroacetic acid (TFA) during ester hydrolysis necessitates careful monitoring to prevent desilylation. Alternative protecting groups, such as triisopropylsilyl (TIPS), offer greater stability but require hlier reaction temperatures.

Purification Complexities

The lipophilic TBDPS group reduces solubility in polar solvents, complicating purification. Gradient elution chromatography (hexane to ethyl acetate) effectively separates the product from unreacted starting materials and byproducts.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in drug discovery, particularly in kinase inhibitor development. The TBDPS group enables selective deprotection for subsequent functionalization at the 5-position, while the ester at C-3 can be hydrolyzed to a carboxylic acid for amide bond formation. Recent studies highlight its use in synthesizing antiviral agents targeting RNA-dependent RNA polymerases .

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate?

A multi-step synthesis is typically employed, starting with the formation of the pyrazole core followed by functionalization. For example, tert-butyldiphenylsilyl (TBDPS) protection of hydroxyl groups can be achieved using TBDPS-Cl in the presence of imidazole as a base. Subsequent esterification or carboxylation steps may utilize ethyl chloroformate under anhydrous conditions . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side products.

Q. How can the purity of this compound be validated after synthesis?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for purity assessment. Thin-layer chromatography (TLC) using silica gel plates (e.g., ethyl acetate/hexane eluent) provides rapid preliminary analysis. For detailed structural confirmation, combine H/C NMR, FT-IR (to confirm ester and silyl ether groups), and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are essential during handling?

Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Store in a cool, dry place away from strong oxidizers. Waste disposal must follow institutional guidelines for organic solvents and silyl-containing compounds .

Q. How can the compound’s stability under varying conditions be assessed?

Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or NMR. Silyl ethers are generally stable to bases but hydrolyze under acidic conditions; confirm stability in intended reaction matrices .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for nucleophilic/electrophilic attacks. Hirshfeld surface analysis aids in understanding crystal packing and intermolecular interactions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques like COSY, HSQC, or NOESY. If MS data conflicts with expected molecular ions, verify isotopic patterns or employ alternative ionization methods (e.g., ESI vs. EI). Cross-validate with synthetic intermediates to trace discrepancies .

Q. How can the compound be functionalized for medicinal chemistry applications?

The pyrazole core and silyl-protected hydroxyl group enable diversification. For example:

- Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole C-4 position.

- Deprotection of the silyl ether (e.g., TBAF in THF) to generate a free hydroxyl for subsequent glycosylation or phosphorylation .

Q. What analytical techniques elucidate its role in supramolecular assemblies?

Single-crystal X-ray diffraction provides precise bond lengths/angles and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). Pair with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study thermal behavior and phase transitions .

Q. How can kinetic studies optimize its use in organometallic reactions?

Monitor reaction progress via in situ IR or F NMR (if fluorinated analogs are used). Vary catalyst loadings (e.g., Pd(PPh)) and ligands to determine turnover frequencies. Arrhenius plots (ln(rate) vs. 1/T) reveal activation energies for rate-limiting steps .

Q. What mechanistic insights explain unexpected byproducts during silylation?

Side reactions often arise from incomplete protection or over-silylation. Use LC-MS to track intermediates. Isotope labeling (e.g., O in hydroxyl groups) or kinetic isotope effects (KIE) can differentiate between competing pathways. Adjust stoichiometry or switch to bulkier silylating agents (e.g., TBDPS vs. TMS) to improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.